3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one
Overview
Description
The compound “3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one group, which is a type of oxygen-containing heterocycle, attached to a thiazol-4-yl group, which is a type of sulfur and nitrogen-containing heterocycle, via a propoxy linker .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, it’s likely that it could be synthesized through a series of steps involving the formation of the thiazole ring, the formation of the chromen-2-one ring, and the linking of these two rings through a propoxy linker .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-2-one and thiazol-4-yl rings, which would likely contribute to its overall stability and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the amino group on the thiazole ring could allow for reactions involving nucleophilic substitution or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to interact with a variety of targets, including enzymes like egfr/vgfer kinase .
Mode of Action
Other 2-aminothiazole derivatives have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of targets . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Similar 2-aminothiazole derivatives have been found to influence various biochemical pathways, potentially leading to a range of downstream effects .
Result of Action
Similar 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one in lab experiments is its potential therapeutic applications. This compound has been extensively studied for its antitumor, anti-inflammatory, and antioxidant properties. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential therapeutic applications. Additionally, it may be beneficial to develop new formulations of this compound that improve its solubility and bioavailability. Finally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Scientific Research Applications
3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to possess neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-7-propoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-5-19-10-4-3-9-6-11(12-8-21-15(16)17-12)14(18)20-13(9)7-10/h3-4,6-8H,2,5H2,1H3,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTGGDYEHGKXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206012 | |
Record name | 3-(2-Amino-4-thiazolyl)-7-propoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
554407-09-9 | |
Record name | 3-(2-Amino-4-thiazolyl)-7-propoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554407-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Amino-4-thiazolyl)-7-propoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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